Gelsemine

Overview

Description

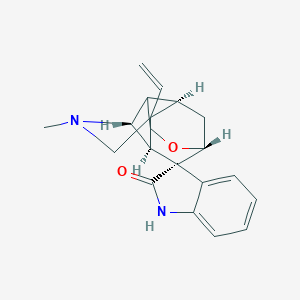

Gelsemine is a monoterpene indole alkaloid primarily isolated from Gelsemium elegans Benth. and Gelsemium sempervirens. It is renowned for its complex hexacyclic structure, featuring seven chiral carbon centers and two nitrogen atoms . Historically used in traditional medicine for pain relief and treating inflammatory conditions, modern research highlights its neuroprotective, anxiolytic, and antitumor properties . However, its high toxicity (LD₅₀ >50 mg/kg in rodents) limits therapeutic applications . This compound modulates glycine receptors (GlyRs) and GABAₐ receptors (GABAₐRs), influencing central nervous system (CNS) inhibitory pathways .

Preparation Methods

Structural Complexity and Synthetic Challenges of Gelsemine

The molecular architecture of this compound (C20H22N2O2) presents four fused rings: a bicyclo[3.2.1]octane system (A/B rings), a tetrahydropyran (C ring), and a spirooxindole (D ring) . Critical synthetic challenges include:

-

Stereocontrol : Seven contiguous stereocenters, including a quaternary center at C7 and a spiro junction at C12 .

-

Ring Strain : The bicyclo[3.2.1]octane framework imposes significant torsional and angular strain, complicating cyclization steps .

-

Functional Group Sensitivity : The oxindole and ether linkages necessitate orthogonal protection strategies .

Retrosynthetic analyses universally prioritize disconnections at the C7–C12 bond (bicyclo[3.2.1]octane) and the C16–C17 bond (spirooxindole) .

Classical Total Syntheses: Pioneering Approaches (1994–2002)

Speckamp and Hiemstra’s Intramolecular Mannich Cyclization (1994)

Speckamp’s landmark synthesis employed an N-acyliminium ion cyclization to forge the bicyclo[3.2.1]octane core . Key steps included:

-

Diels-Alder Cycloaddition : N-Methylmaleimide and (E)-hex-3,5-dien-1-ol yielded a bicyclo[2.2.2]octene intermediate .

-

Mannich Cyclization : BF3·OEt2-mediated closure formed the pyrrolidine ring (31% yield over 5 steps) .

-

Oxymercuration : Installed the tetrahydropyran ring with complete stereocontrol .

Johnson’s Radical Cyclization Strategy (1994)

Johnson’s approach leveraged radical chemistry to construct the bicyclo[3.2.1] framework :

-

Diels-Alder Adduct Functionalization : N-Methylmaleimide and hepta-4,6-dienoic acid formed a precursor for oxidative decarboxylation .

-

Ti-Mediated Cyclization : Titanium tetrachloride induced a stereoselective [3,3]-sigmatropic rearrangement .

-

Spirooxindole Formation : Ullmann coupling installed the indole moiety .

Hart’s α-Acylamino Radical Cyclization (1997)

Hart’s synthesis featured a radical-based closure to assemble the tetracyclic core :

-

Diels-Alder Reaction : N-Methylmaleimide and diene 45 yielded a bicyclo[2.2.2]octene derivative .

-

Radical Initiation : n-Bu3SnH/AIBN promoted cyclization to form the pyrrolidinone ring .

-

Hemiacetal Formation : Acidic conditions generated the tetrahydropyran .

Modern Enantioselective Syntheses (2000–2011)

Fukuyama’s Cope Rearrangement (2000)

Fukuyama achieved the first enantioselective synthesis using a divinylcyclopropane-cycloheptadiene rearrangement :

-

Asymmetric Diels-Alder : Evans’ oxazolidinone auxiliary ensured >99% ee in the bicyclo[3.2.1] core .

-

Cope Rearrangement : Thermal -sigmatropic shift constructed the bridged framework .

-

Spirooxindole Installation : Pd-catalyzed cross-coupling appended the oxindole .

Overman’s Lactone Annulation (1999)

Overman’s synthesis utilized a lactone-directed Mannich cyclization :

-

Intramolecular Heck Reaction : Pd-mediated closure formed the bicyclo[3.2.1]octane .

-

Lactone Formation : Baeyer-Villiger oxidation installed the tetrahydropyran oxygen .

-

Stereochemical Relay : Chiral pool starting materials transferred asymmetry to the spiro center .

Innovative Methodologies: Radical C–H Activation and Cycloadditions

Aponte’s [4+3] Cycloaddition (2014)

Aponte’s PhD work introduced a novel [4+3] cycloaddition to access the this compound core :

-

Dienophile Design : α,β-Unsaturated esters reacted with tropone derivatives under Lewis acid catalysis .

-

Michael Addition-Elimination : Assembled the bicyclo[3.2.1]octane with axial substituents .

-

Radical C–H Arylation : Fe-mediated coupling installed the spirooxindole .

Progress : Core structure synthesized in 12 steps (21% overall yield) .

Stork’s Radical Cyclization (1996)

Stork’s fragment coupling approach utilized tin hydride-mediated radical cyclization :

-

Selenide Precursor : Phenyl selenide enabled regioselective hydrogen abstraction .

-

Radical Cascade : n-Bu3SnH initiated 5-exo-trig cyclization to form the pyrrolidine ring .

-

Oxindole Spirocyclization : m-CPBA oxidation and elimination generated the spiro center .

Comparative Analysis of Synthetic Routes

*Core structure only.

Critical Evaluation of Methodologies

Yield vs. Step Count

Overman’s route achieved the highest yield (1.2%) due to efficient lactone annulation, while Danishefsky’s 36-step synthesis suffered from low cumulative yield (0.019%) . Fukuyama’s asymmetric approach balanced enantioselectivity and efficiency (0.86% over 31 steps) .

Stereochemical Outcomes

N-Acyliminium cyclizations (Speckamp) and Evans’ auxiliaries (Fukuyama) provided superior stereocontrol compared to radical methods (Hart, Johnson) .

Functional Group Tolerance

Pd-mediated Heck reactions (Overman) and Fe-catalyzed C–H activation (Aponte) demonstrated compatibility with sensitive oxindole moieties .

Chemical Reactions Analysis

Types of Reactions: Gelsemine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound .

Scientific Research Applications

Anxiolytic Effects

Gelsemine has shown significant anxiolytic effects in various animal models. In a study involving mice subjected to chronic unpredictable mild stress (CUMS), this compound administration resulted in reduced anxiety-like behaviors. The compound decreased inflammation in the brain and inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6 .

Table 1: Anxiolytic Effects of this compound in Animal Studies

| Study Type | Dose (mg/kg) | Main Findings |

|---|---|---|

| CUMS Model | 0.4, 2.0, 10.0 | Reduced anxiety-like behaviors; decreased pro-inflammatory cytokines |

| Rat Model | 5-10 | Alleviated cognitive impairments induced by β-amyloid oligomers |

Neuroprotective Properties

Research indicates that this compound may protect against neurodegeneration associated with Alzheimer's disease. In rodent studies, this compound prevented the over-activation of microglia and astrocytes induced by β-amyloid, thus reducing neuroinflammation and cognitive decline .

Table 2: Neuroprotective Effects of this compound

| Study Type | Mechanism of Action | Key Outcomes |

|---|---|---|

| Mouse Model | Inhibition of microglial activation | Reduced cognitive impairments; decreased tau hyperphosphorylation |

| Rabbit Model | Antioxidant activity | Improved lipid profiles; decreased oxidative stress |

Anti-Cancer Activity

This compound exhibits potential anti-cancer properties. Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Table 3: Anti-Cancer Activity of this compound

| Cancer Type | Mechanism | Effect Observed |

|---|---|---|

| Breast Cancer | Induction of apoptosis | Reduced tumor growth |

| Lung Cancer | Inhibition of cell proliferation | Decreased metastatic potential |

Case Study: this compound Poisoning

A notable case involved two individuals who experienced severe symptoms after consuming a broth made from wild plants containing this compound. This incident highlighted the compound's toxicity and necessity for caution in its use .

Clinical Observations

Long-term follow-up of patients with this compound poisoning has revealed prolonged neurological effects, emphasizing the need for further research into both its therapeutic benefits and safety profile .

Mechanism of Action

Gelsemine exerts its effects primarily by acting as an agonist of the mammalian glycine receptor . This interaction leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, resulting in muscle relaxation and, in high doses, paralysis . This compound also interacts with GABA A receptors, further contributing to its inhibitory effects on neuronal excitability .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Alkaloids

Gelsemine belongs to the this compound-type alkaloids, one of six structural classes in Gelsemium (Table 1). Key analogs include koumine (koumine-type), gelsenicine (gelsedine-type), and humantenmine (humantenine-type), each with distinct pharmacological and toxicological profiles .

Table 1: Structural and Pharmacological Comparison of Gelsemium Alkaloids

Pharmacological Mechanisms

Receptor Modulation

- This compound: Competitively inhibits α1/α2 GlyRs (IC₅₀ ~42 µM) and GABAₐRs (IC₅₀ ~55–75 µM), reducing inhibitory neurotransmission. Sub-micromolar doses (10⁻⁶–10⁻¹⁰ M) show anxiolytic effects via neurosteroid allopregnanolone production .

- Koumine: Enhances spinal allopregnanolone, providing non-addictive analgesia (effective at 0.08 mg/kg in neuropathic pain models) .

- Gelsenicine : Potent GlyR antagonist (IC₅₀ ~25 µM), causing convulsions and respiratory failure .

Neuroprotective Effects

This compound (5–10 µg/kg) mitigates Aβ oligomer-induced neuroinflammation in Alzheimer’s disease models by suppressing microglial activation, IL-6/TNF-α overexpression, and tau hyperphosphorylation .

Toxicity Profiles and Mechanisms

Acute Toxicity

- Gelsenicine and humantenmine exhibit extreme toxicity (LD₅₀ <0.2 mg/kg) compared to this compound and koumine .

- This compound : Induces oxidative stress in Tetrahymena thermophila via ROS overproduction, altering SOD/CAT enzyme activities and causing DNA damage .

Organ-Specific Distribution

- This compound : Accumulates in the brain, spleen, and stomach post-administration, with prolonged CNS retention .

- Koumine : Rapidly metabolized and undetectable in the brain after 24 hours .

Table 2: Tissue Distribution of Gelsemium Alkaloids in Mammals

| Compound | High-Accumulation Tissues | Metabolic Pathway |

|---|---|---|

| This compound | Brain, spleen, stomach | Glucuronidation (42.9%) |

| Koumine | Liver, kidneys | CYP450-mediated oxidation |

Q & A

Q. Basic: What are the primary natural sources of gelsemine, and how are they identified in plant extracts?

This compound is primarily isolated from Gelsemium elegans and Gelsemium sempervirens. Identification involves chromatographic techniques (e.g., HPLC-UV) coupled with mass spectrometry (UHPLC-MS/MS) to distinguish this compound from structurally similar alkaloids like koumine and gelsenicine. Quantitative analysis of plant parts (roots, stems) reveals significant variability in alkaloid content, necessitating standardized extraction protocols .

Q. Basic: What experimental models are commonly used to study this compound’s biological effects?

Common models include:

- Invertebrates : Tetrahymena thermophila for oxidative stress and DNA damage studies, where this compound inhibits growth (IC₅₀ = 0.8 mg/mL) and alters antioxidant enzyme activity (p < 0.05) .

- Mammals : Rodent models for neuropathic pain, where this compound (0.1–1 mg/kg) acts via spinal glycine receptors (GlyRα3) .

- In vitro : Human neuroblastoma cells for gene transcription analysis at low concentrations (6.59 × 10⁻⁹ M) .

Q. Advanced: How can researchers reconcile contradictions in this compound’s solubility and bioactivity across studies?

Discrepancies arise from solvent residues (e.g., ethanol) in this compound extracts, which dominate at high dilutions (e.g., 10,000:1 ethanol-to-gelsemine ratio in homeopathic preparations). To mitigate:

- Use solvent-free purification methods (e.g., solid-phase extraction).

- Include solvent controls in behavioral assays to isolate this compound-specific effects .

Q. Advanced: What molecular mechanisms underlie this compound’s analgesic effects, and how are they validated?

This compound binds selectively to GlyRα3 subunits in the spinal cord, confirmed via gene ablation studies. In GlyRα3-knockout mice, this compound’s analgesic effect in neuropathic pain models (e.g., spinal nerve ligation) is abolished, while GlyRα1 ablation shows no impact. Mechanistic validation requires:

- Electrophysiology to confirm glycine receptor modulation.

- Competitive assays with strychnine (GlyR antagonist, ID₅₀ = 3.8 μg) .

Q. Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

- Hair samples : UHPLC-MS/MS with LOQ = 0.5 pg/mg for forensic toxicology, enabling detection of single-dose exposure .

- Plant extracts : HPLC-UV with C18 columns, validated against reference standards to account for inter-plant variability .

Q. Advanced: How do coexisting alkaloids in Gelsemium extracts confound this compound-specific research?

Extracts contain neurotoxic alkaloids (e.g., gelsenicine) that synergize or antagonize this compound’s effects. To address:

- Isolate this compound via preparative HPLC.

- Perform comparative bioassays (pure this compound vs. crude extract) to dissect individual contributions .

Q. Basic: What are the critical parameters for designing dose-response studies on this compound?

- Range : 0.1–1 mg/kg in rodents for analgesia; 0.1–0.8 mg/mL in T. thermophila for toxicity.

- Endpoints : Oxidative stress markers (SOD, CAT activity), DNA damage (comet assay), and gene expression (qPCR for MAPK pathways) .

Q. Advanced: What strategies resolve challenges in this compound’s total synthesis?

Key steps include:

- Cyclopentane functionalization : Aubert’s formal synthesis (2007) uses radical cyclization to construct the tetracyclic core.

- Stereocontrol : Qin’s 2012 synthesis employs asymmetric catalysis to set C9 and C20 stereocenters .

Q. Basic: How can researchers ensure reproducibility in this compound studies using plant-derived material?

- Standardize plant sourcing (geographical origin, harvest season).

- Quantify alkaloid profiles (this compound, koumine, gelsenicine) for each batch .

Q. Advanced: What computational tools are used to predict this compound’s pharmacokinetics and toxicity?

Properties

Key on ui mechanism of action |

GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS. |

|---|---|

CAS No. |

509-15-9 |

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2'S,3S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13?,15?,16?,17?,19-,20-/m0/s1 |

InChI Key |

NFYYATWFXNPTRM-KJWRJJNGSA-N |

SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

Isomeric SMILES |

CN1C[C@]2(C3CC4[C@]5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

Appearance |

Powder |

Color/Form |

CRYSTALS FROM ACETONE |

melting_point |

178 °C |

Key on ui other cas no. |

509-15-9 |

Pictograms |

Acute Toxic |

solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS |

Synonyms |

(+)-Gelsemine; NSC 21729; [3R-(3α,4aβ,5α,8α,8aβ,9S*,10S*)]-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3’-[3H]indol]-2’(1’H)-one; (3R,3’S,4aR,5S,8S,8aS,9S)-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.